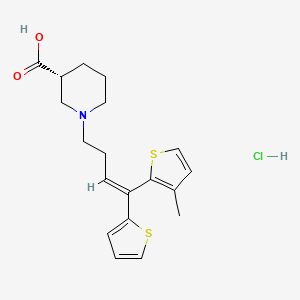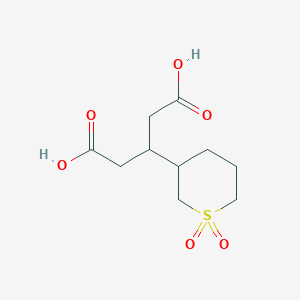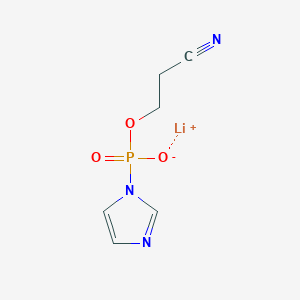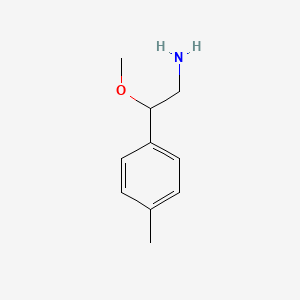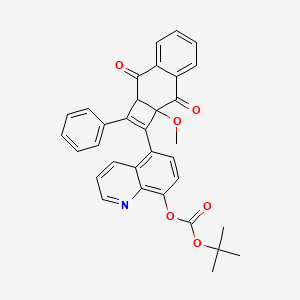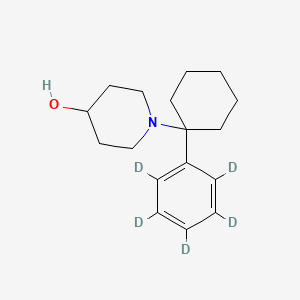
4-Hydroxy Phencyclidine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Phencyclidine-d5 is a deuterated analog of 4-Hydroxy Phencyclidine, a derivative of Phencyclidine. Phencyclidine, commonly known as PCP, is a dissociative anesthetic that was initially developed for medical use but later became a recreational drug due to its hallucinogenic effects. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Phencyclidine and its analogs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Phencyclidine-d5 typically involves the introduction of deuterium atoms into the 4-Hydroxy Phencyclidine molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield.
Purification: Employing techniques such as chromatography and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy Phencyclidine-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Hydroxy Phencyclidine-d5 has several scientific research applications, including:
Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of Phencyclidine and its analogs.
Metabolism Research: Helps in identifying metabolic pathways and metabolites of Phencyclidine.
Neuropharmacology: Used to investigate the effects of Phencyclidine on the central nervous system and its interaction with neurotransmitter receptors.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Phencyclidine in biological samples.
Mecanismo De Acción
4-Hydroxy Phencyclidine-d5 exerts its effects primarily through the inhibition of N-methyl-D-aspartate (NMDA) receptors. The NMDA receptor is an excitatory receptor in the brain that plays a crucial role in synaptic plasticity and memory function. By blocking the NMDA receptor, this compound inhibits the influx of calcium ions, leading to reduced neuronal excitability and altered neurotransmission. This mechanism is responsible for the dissociative and hallucinogenic effects of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Phencyclidine (PCP): The parent compound, known for its dissociative anesthetic properties.
Ketamine: A structurally similar compound with similar dissociative effects, used both medically and recreationally.
Methoxetamine (MXE): A synthetic derivative of ketamine with similar pharmacological effects.
3-Methoxy Phencyclidine (3-MeO-PCP): A derivative of Phencyclidine with enhanced euphoric properties.
Uniqueness
4-Hydroxy Phencyclidine-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference that aids in the accurate quantification and analysis of the compound in biological samples.
Propiedades
Fórmula molecular |
C17H25NO |
|---|---|
Peso molecular |
264.42 g/mol |
Nombre IUPAC |
1-[1-(2,3,4,5,6-pentadeuteriophenyl)cyclohexyl]piperidin-4-ol |
InChI |
InChI=1S/C17H25NO/c19-16-9-13-18(14-10-16)17(11-5-2-6-12-17)15-7-3-1-4-8-15/h1,3-4,7-8,16,19H,2,5-6,9-14H2/i1D,3D,4D,7D,8D |
Clave InChI |
SLUMSLWGPLFKGY-DYVTXVBDSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCCCC2)N3CCC(CC3)O)[2H])[2H] |
SMILES canónico |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


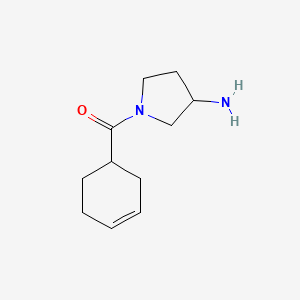
![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)
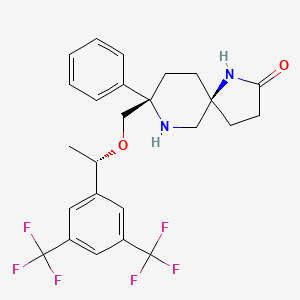
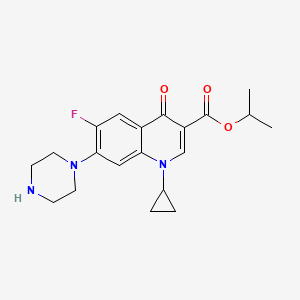
![N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)
![methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13443319.png)
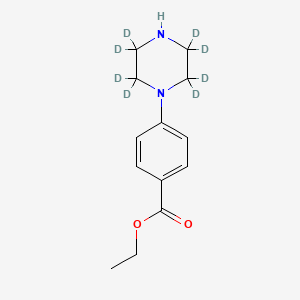
![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)

